molecular formula C11H9NO2 B6365748 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261895-66-2

3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365748
CAS RN: 1261895-66-2
M. Wt: 187.19 g/mol
InChI Key: DXCUBBHPVYLQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)-2-hydroxypyridine (3-HP-2-OHP) is a chemical compound that has been studied for its potential use in a variety of scientific applications. 3-HP-2-OHP is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. This compound has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and polymers. It has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in a variety of scientific applications. It has been used in the synthesis of dyes, pharmaceuticals, and polymers. It has also been studied as a potential precursor for the synthesis of other compounds. Additionally, 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% has been studied as a potential inhibitor of certain enzymes, and it has been used in the study of protein structure and function.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that the compound interacts with proteins and enzymes in the body, inhibiting their activity. Additionally, it is believed that 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% may interact with the cell membrane, altering its permeability and affecting the transport of other molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Additionally, 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential to inhibit certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its high purity (95%) and its ability to be synthesized in a variety of ways. Additionally, 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% is relatively stable and has a low toxicity. The main limitation of using 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its lack of solubility in some organic solvents.

Future Directions

For the use of 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% include further research into its potential applications in biochemistry and physiology. Additionally, further research into its potential to inhibit certain enzymes, such as acetylcholinesterase, could lead to new treatments for diseases such as Alzheimer’s and cancer. Additionally, further research into the mechanism of action of 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% could lead to new insights into protein structure and function. Finally, further research into the synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% could lead to new and more efficient methods for its production.

Synthesis Methods

3-(4-Hydroxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods, including the reaction of 4-hydroxyphenol with 2-hydroxypyridine in the presence of sodium hydroxide. This reaction produces a white solid that is 95% pure. The product can then be purified by recrystallization or chromatography.

properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-5-3-8(4-6-9)10-2-1-7-12-11(10)14/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUBBHPVYLQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682530
Record name 3-(4-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-2-hydroxypyridine

CAS RN

1261895-66-2
Record name 3-(4-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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